molecular formula C21H15N3O6 B3648249 3-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoic Acid

3-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoic Acid

Cat. No.: B3648249
M. Wt: 405.4 g/mol
InChI Key: OSHDMUYBVGDECG-UHFFFAOYSA-N
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Description

3-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoic Acid is an organic compound with the molecular formula C14H10N2O5. It is characterized by the presence of three benzoyl groups and a nitro group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoic Acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of benzoic acid derivatives, followed by amide formation through reaction with benzoyl chloride . The reaction conditions often include the use of strong acids like sulfuric acid for nitration and basic conditions for amide formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amide formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

3-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoic Acid is unique due to its specific arrangement of benzoyl and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O6/c25-19(13-5-4-8-16(12-13)24(29)30)23-18-10-2-1-9-17(18)20(26)22-15-7-3-6-14(11-15)21(27)28/h1-12H,(H,22,26)(H,23,25)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHDMUYBVGDECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330099
Record name 3-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200584
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

444145-60-2
Record name 3-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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